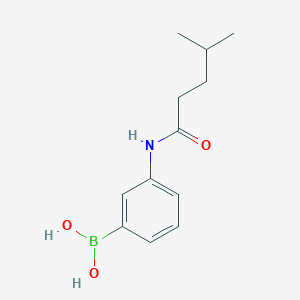

3-(4-Methylpentanamido)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-methylpentanoylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9(2)6-7-12(15)14-11-5-3-4-10(8-11)13(16)17/h3-5,8-9,16-17H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBYASWOTHSBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methylpentanamido)phenylboronic Acid

Introduction

Boronic acids and their derivatives are of profound interest to researchers in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable as enzyme inhibitors, components of drug delivery systems, and sensors for saccharides.[1][2] 3-(4-Methylpentanamido)phenylboronic acid is an N-acyl aminophenylboronic acid, a class of compounds that combines the functionalities of an amide linkage with the Lewis acidity and diol-binding capacity of the boronic acid moiety. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted values and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently characterize this and similar molecules.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its structure and derive its basic molecular properties. The synthesis of this molecule is predicated on the acylation of 3-aminophenylboronic acid, a well-established reaction.[3][4]

Chemical Structure

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

In the absence of comprehensive experimental data in the public domain, the following properties have been calculated or estimated based on the molecular structure and data from analogous compounds. These values serve as a crucial baseline for experimental design.

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₂H₁₈BNO₃ | Derived from chemical structure. |

| Molecular Weight | 235.09 g/mol | Calculated from the molecular formula. |

| Topological Polar Surface Area (TPSA) | 70.00 Ų | Computationally estimated. For comparison, the related (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid has a TPSA of 60.77.[5] |

| Predicted logP | ~2.5 - 3.5 | Estimated based on the increased lipophilicity from the 4-methylpentanamido group compared to simpler phenylboronic acids. The logP of a related piperidinyl-carbonyl phenylboronic acid is computationally predicted to be 0.2385, but our target molecule lacks the basic piperidine and has a longer alkyl chain, suggesting a higher logP.[5] |

| Predicted pKa | ~8.5 - 9.0 | The pKa of the boronic acid group in phenylboronic acid is approximately 8.8.[6] The amide substituent in the meta position is unlikely to cause a major shift. Arylboronic acids typically have pKa values in the 4-10 range.[7] |

Synthesis Protocol

A robust understanding of a compound's synthesis is critical, as the route dictates potential impurities and informs purification strategies. The most logical and established method for preparing this compound is via the acylation of 3-aminophenylboronic acid.

Experimental Workflow: Synthesis

Sources

- 1. 3-Aminophenylboronic acid 98 85006-23-1 [sigmaaldrich.com]

- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 5. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 3-(4-Methylpentanamido)phenylboronic Acid: A Multi-Modal Spectroscopic Approach

Executive Summary

This technical guide details the structural elucidation of 3-(4-Methylpentanamido)phenylboronic acid , a compound representative of reversible covalent inhibitors targeting serine

This document establishes a robust, self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), multi-nuclear NMR (

Synthetic Context & Purity Assessment[1]

Before structural elucidation, the dynamic equilibrium of boronic acids must be stabilized. This compound consists of a hydrophobic isocaproyl tail attached to a meta-aminophenylboronic acid core.

Critical Quality Attribute (CQA): The Boroxine Equilibrium Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially under vacuum or in non-polar solvents.

-

Observation: HPLC chromatograms may show "ghost peaks" or broad tailing due to on-column interconversion.

-

Protocol: Dissolve the sample in a mixture of acetonitrile/water (1:1) with 0.1% formic acid for LC-MS to force the equilibrium toward the monomeric acid form [

].

Mass Spectrometry: Isotope Pattern Analysis

Mass spectrometry provides the first confirmation of the boron moiety. Unlike standard organic compounds, boron possesses a distinct isotopic signature that serves as a diagnostic tool.

Electrospray Ionization (ESI) Strategy[2][3]

-

Mode: Negative Ion Mode (ESI-) is preferred. Boronic acids are Lewis acids; they readily capture a hydroxide ion or lose a proton to form the boronate anion

or -

Positive Mode (ESI+): Useful for confirming the amide functionality via

, but often less sensitive for the boronic acid core itself.

The Boron Isotope Signature

Natural boron exists as

-

Diagnostic Rule: Any molecular ion cluster must exhibit two peaks separated by 1 Da with an intensity ratio of approximately 1:4 .

-

Fragmentation Logic:

-

Parent Ion (

): Calc. MW = 235.09. -

ESI- Observation: Look for

234.09 ( -

Common Neutral Loss: Loss of

or

-

NMR Spectroscopy: The Elucidation Core

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing connectivity. However, the quadrupole moment of Boron nuclei causes line broadening, and the O-H protons are labile.

Solvent Selection & Sample Prep

-

Primary Solvent: DMSO-d6 (Dry).

-

Reasoning: DMSO inhibits boroxine formation via hydrogen bonding and slows proton exchange, allowing the observation of the distinct

protons (typically two singlets or one broad peak).

-

-

Secondary Experiment:

Shake .-

Reasoning: Addition of

collapses the amide doublet/singlet and eliminates the Boron-OH signals, confirming exchangeable protons.

-

Predicted Chemical Shifts & Assignments

Based on the structure

| Moiety | Nucleus | Shift ( | Multiplicity | Integration | Assignment Logic |

| Amide | 9.80 - 10.00 | Singlet (s) | 1H | Deshielded NH, exchangeable. | |

| Boronic Acid | 8.00 - 8.20 | Broad s | 2H | ||

| Aromatic (C2) | 7.85 | Singlet-like | 1H | Ortho to B and N (most deshielded). | |

| Aromatic (C6) | 7.50 | Doublet (d) | 1H | Ortho to B, Para to N. | |

| Aromatic (C4) | 7.65 | Doublet (d) | 1H | Ortho to N, Para to B. | |

| Aromatic (C5) | 7.25 | Triplet (t) | 1H | Meta to both substituents. | |

| 2.30 | Triplet (t) | 2H | |||

| 1.50 | Multiplet (m) | 2H | |||

| 1.55 | Multiplet (m) | 1H | |||

| 0.90 | Doublet (d) | 6H | Isopropyl methyl groups. | ||

| Boron Core | 28.0 - 32.0 | Broad s | - | Characteristic of |

The NMR Validation

The

-

Experiment:

NMR (128 MHz in DMSO-d6). -

Expectation: A broad singlet at

~29-30 ppm . -

Artifact Alert: A sharp peak at

~19-20 ppm indicates boroxine formation. A peak at

Structural Connectivity (2D NMR)

To prove the acyl chain is attached to the nitrogen (and not the boron or oxygen), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations

-

Amide Linkage: The Amide NH proton (

9.9) will show a strong correlation to the Carbonyl Carbon ( -

Side Chain Connection: The

-methylene protons ( -

Aromatic Attachment: The Amide NH proton will correlate to the aromatic Quaternary Carbon at position 3 (

~138 ppm).

Visualization of Workflows

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision matrix for characterizing boronic acid derivatives.

Caption: Step-by-step logic flow for the structural validation of boronic acid amides, prioritizing purity checks before spectral acquisition.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range couplings required to prove the structure.

Caption: Heteronuclear Multiple Bond Correlation (HMBC) map showing the critical overlap at the Carbonyl carbon that links the amine and the alkyl tail.

Experimental Protocols

Protocol A: NMR Sample Preparation (Boronic Acid Optimized)

-

Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove surface moisture, which accelerates de-esterification.

-

Solvent: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.

-

Concentration: Prepare a solution of ~10 mg/mL.

-

Acquisition:

-

Set relaxation delay (d1) to 2.0 seconds (boronic OH protons relax slowly).

-

Acquire

spectrum.[1] -

Add 2 drops of

to the tube, shake, and re-acquire. -

Result: The peaks at ~8.1 ppm (B-OH) and ~9.9 ppm (NH) should vanish or diminish significantly.

-

Protocol B: NMR Acquisition

-

Reference: Use

(0 ppm) as an external standard if available; otherwise, reference to the unified scale based on -

Background Suppression: Use a quartz NMR tube if possible to reduce the broad background signal from borosilicate glass (which contains boron). If using standard glass, acquire a blank spectrum of pure DMSO-d6 and subtract it.

-

Interpretation:

- 28-32 ppm: Monomeric Phenylboronic Acid (Target).

- 19-22 ppm: Boroxine (Trimer).

- 1-5 ppm: Tetrahedral Boronate (Contaminant/Adduct).

References

-

Valenzuela, S. A., et al. (2022).[2][3][4] "

B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. [2][4] - Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).

-

Tondi, D., et al. (2010). "Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Pietras, Z., et al. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Periodica Polytechnica Chemical Engineering.

Sources

Strategic Sourcing and Technical Validation: 3-(4-Methylpentanamido)phenylboronic Acid

The following technical guide details the sourcing, validation, and synthesis strategies for 3-(4-Methylpentanamido)phenylboronic acid (CAS: 2246831-80-9).

Executive Summary

This compound (CAS: 2246831-80-9) is a specialized organoboron intermediate characterized by a phenylboronic acid core functionalized with a lipophilic isocaproyl (4-methylpentanoyl) amide tail. Unlike commodity boronic acids used broadly in Suzuki couplings, this compound possesses a distinct amphiphilic profile—combining the polar, sugar-binding capability of the boronic acid with the hydrophobic interaction potential of the leucine-like side chain.

This guide addresses the critical supply chain fragility for this compound. Currently, it is not a stock item for major global catalogs (e.g., Sigma-Aldrich, crystalline stock is rare). Researchers must often rely on custom synthesis houses or validate "made-to-order" batches. This document provides the framework for sourcing, validating purity (specifically regarding protodeboronation), and an autonomous synthesis protocol for in-house production.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| IUPAC Name | [3-(4-methylpentanoylamino)phenyl]boronic acid |

| CAS Number | 2246831-80-9 |

| Molecular Formula | C₁₂H₁₈BNO₃ |

| Molecular Weight | 235.09 g/mol |

| Core Moiety | 3-Aminophenylboronic acid (3-APBA) |

| Side Chain | 4-Methylpentanoyl (Isocaproyl) |

| Solubility Profile | Soluble in DMSO, MeOH, EtOH; limited solubility in water (pH dependent) |

| pKa (Boronic Acid) | ~8.6 - 9.0 (Estimated based on 3-APBA derivatives) |

Structural Significance

The 4-methylpentanamido group acts as a hydrophobic anchor. In biological assays, this mimics a leucine residue, potentially directing the boronic acid warhead into hydrophobic pockets of enzymes (e.g., serine proteases) or facilitating intercalation into cell membranes for saccharide sensing applications.

Supply Chain Landscape

Current Status: High Risk / Niche Availability

The commercial availability of CAS 2246831-80-9 is limited to specialized building-block aggregators, primarily based in Asia.

Primary Sourcing Channels

-

Tier 1 Aggregators (ChemicalBook/SciFinder): Listings exist (e.g., Shanghai Minhan Pharmaceutical), but these often represent "virtual inventory"—meaning the compound is synthesized upon order.

-

Custom Synthesis: Due to the simple amide coupling required, custom synthesis is often faster and more reliable than waiting for a back-ordered catalog item.

Risk Assessment: The "Virtual Stock" Trap

Many suppliers list this CAS without physical stock. Ordering from unverified sources often leads to:

-

Lead Time Delays: 4–8 weeks (synthesis time) disguised as "shipping time."

-

Purity Issues: Incomplete removal of the 3-aminophenylboronic acid starting material, which interferes with downstream Suzuki couplings or biological assays.

Technical Validation (QC) Protocol

Directive: Trust, but Verify. Boronic acids are notorious for two instability modes: dehydration (forming boroxines) and protodeboronation (loss of the boron group).

QC Workflow

The following self-validating workflow ensures the material received (or synthesized) is fit for purpose.

Figure 1: Quality Control Decision Tree. Note that Boronic acids often exist in equilibrium with their trimeric boroxine anhydrides; 11B NMR is the gold standard to distinguish free acid from boronate or decomposition products.

Critical QC Markers

-

¹H NMR (DMSO-d₆):

-

Amide Proton: Look for a singlet ~9.8–10.2 ppm.

-

Boronic Acid Protons: Broad singlet ~8.0 ppm (2H). Note: If these are missing, the sample may be the boroxine anhydride.

-

Alkyl Chain: Doublet at ~0.9 ppm (isopropyl methyls) and multiplet ~1.5 ppm.

-

-

HPLC-MS:

-

Target Mass: 235.09 . In positive mode, look for [M+H]⁺ = 236.1 or [M+Na]⁺ = 258.1.

-

Impurity Watch: 3-Aminophenylboronic acid (Mass ~137). Its presence indicates incomplete acylation.

-

Autonomous Synthesis Protocol (The "Make" Option)

If commercial sourcing fails, this compound can be synthesized in a single step with high yield. This protocol is designed for self-validation —the color change and solubility shift confirm reaction progress.

Reaction Scheme

Reagents:

-

A: 3-Aminophenylboronic acid (monohydrate or hemisulfate).

-

B: 4-Methylpentanoyl chloride (Isocaproyl chloride).

-

Base: Sodium Bicarbonate (Schotten-Baumann condition) or Triethylamine (anhydrous condition).

Figure 2: Synthesis pathway utilizing standard acylation chemistry. The shift from water-soluble amine to water-insoluble amide facilitates purification.

Step-by-Step Methodology

-

Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in a mixture of THF:Water (1:1). If using the hemisulfate salt, add NaHCO₃ (2.5 eq) to neutralize and buffer.

-

Addition: Cool to 0°C. Dropwise add 4-methylpentanoyl chloride (1.1 eq).

-

Reaction: Stir vigorously. The reaction is heterogeneous; the product may begin to precipitate or form an oil as the amine is consumed. Monitor by TLC (stain with curcumin or KMnO₄).

-

Workup:

-

Evaporate THF.

-

Acidify the remaining aqueous suspension to pH ~3 with 1N HCl. Crucial: This protonates the boronate to the free boronic acid and ensures the amide is neutral.

-

The product will precipitate as a white solid.

-

-

Purification: Filter the solid. Wash with cold water (removes salts and unreacted amine) and hexanes (removes excess acid chloride/fatty acid).

-

Drying: Vacuum dry at 40°C. Do not overheat, or you will drive dehydration to the boroxine.

Applications & Handling

Storage[2]

-

Hygroscopic Nature: Store at 2–8°C under argon. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon adding water/solvent, but it complicates stoichiometry.

-

Reconstitution: For biological assays, dissolve in DMSO (stock 10–50 mM). Avoid storing in protic solvents (MeOH/EtOH) for long periods to prevent esterification.

Key Applications

-

Suzuki-Miyaura Coupling: Acts as a nucleophile to attach the 3-(isocaproylamino)phenyl moiety to aryl halides.

-

Protease Probes: The isocaproyl group mimics the P1/P2 hydrophobic residues for enzymes like chymotrypsin or leucine aminopeptidase , while the boronic acid forms a reversible covalent bond with the active site serine.

-

Sugar Sensing: The lipophilic tail allows anchoring into micelles or lipid bilayers, while the boronic acid headgroup remains exposed to bind sialic acid or glucose in aqueous environments.

References

-

ChemicalBook. this compound Product Page. Retrieved from

-

PubChem. 3-Aminophenylboronic acid (Precursor Data). National Library of Medicine. Retrieved from

-

Organic Syntheses. General Procedures for Amide Coupling and Boronic Acid Handling. (Contextual grounding for the synthesis protocol). Retrieved from

-

Sigma-Aldrich. Boronic Acid Stability and Handling Guide. Retrieved from

An In-depth Technical Guide to 3-(4-Methylpentanamido)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methylpentanamido)phenylboronic acid, a specialized organoboron compound. The document details its fundamental physicochemical properties, outlines a robust synthesis protocol, and discusses its potential applications within the fields of medicinal chemistry and drug development. Emphasis is placed on the underlying scientific principles and methodologies that are critical for researchers and scientists. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in advanced chemical synthesis and pharmaceutical research.

Introduction: The Role of Phenylboronic Acids in Drug Discovery

Organoboron compounds, particularly phenylboronic acids (PBAs), have transitioned from niche reagents to indispensable tools in modern chemistry and biomedicine.[1][2] First synthesized in 1860, their unique chemical properties, including stability, low toxicity, and versatile reactivity, make them valuable intermediates and building blocks.[3] A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars and specific amino acid side chains within proteins.[1][4][5]

This interaction, which involves a shift in the boron atom's hybridization from a trigonal planar sp² state to a tetrahedral sp³ state, is the foundation for many of their biomedical applications.[1] This reactivity has been expertly harnessed in the development of glucose sensors and sophisticated "smart" drug delivery systems that release therapeutic agents like insulin in response to changing glucose levels.[1][6]

Furthermore, the prevalence of boronic acids as key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[2][3] The importance of this class of compounds in medicine is underscored by the FDA approval of boronic acid-containing drugs such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which function as proteasome inhibitors for the treatment of multiple myeloma.[3] this compound represents a functionalized building block within this important chemical class, designed for specific applications in synthetic and medicinal chemistry.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, analytical characterization, and formulation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 2246831-80-9 | [7] |

| Molecular Formula | C₁₂H₁₈BNO₃ | [7] |

| Molecular Weight | 235.09 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Density | 1.11 ± 0.1 g/cm³ | [7] |

Synthesis and Rationale

The synthesis of this compound is achieved through a standard amide bond formation. This reaction couples a primary amine, 3-aminophenylboronic acid, with an activated carboxylic acid derivative, 4-methylpentanoyl chloride.

Core Reaction: Amide Coupling Reactants:

-

3-Aminophenylboronic acid: This starting material provides the core phenylboronic acid scaffold. The amino group at the meta-position is a nucleophile that attacks the electrophilic carbonyl carbon of the acylating agent.[8][9]

-

4-Methylpentanoyl chloride: This acyl chloride is the activated form of 4-methylpentanoic acid. The chloride is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction. The branched alkyl chain (isocaproyl group) introduces a lipophilic moiety to the final molecule, which can be critical for modulating solubility or interacting with hydrophobic pockets in biological targets.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry. Its bifunctional nature—a reactive boronic acid group and a tailored amide side chain—allows for its incorporation into more complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against protein targets. The 4-methylpentanamido "tail" can probe hydrophobic binding pockets, while the boronic acid "warhead" can form reversible covalent bonds with key residues (like serine) in an enzyme's active site.[10]

-

Intermediate for Targeted Inhibitors: It is a valuable intermediate for the synthesis of targeted enzyme inhibitors. The core structure can be further elaborated, for example, through Suzuki-Miyaura coupling reactions using the phenylboronic acid moiety, to build larger, more potent, and selective drug candidates.[2]

-

Probing Molecular Interactions: Researchers can use this compound to study the structure-activity relationships (SAR) of boronic acid-based inhibitors. By systematically varying the amide side chain, one can optimize binding affinity and selectivity for a given biological target.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of this compound. These protocols are designed to be self-validating and are based on established chemical principles.

Synthesis of this compound

This protocol describes the synthesis via amide coupling.

Materials:

-

3-Aminophenylboronic acid (1.0 eq)

-

4-Methylpentanoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reactant Preparation: Dissolve 3-aminophenylboronic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Add 4-methylpentanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, the base, and aqueous impurities.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization by HPLC

This protocol outlines a reverse-phase HPLC method for assessing the purity of the synthesized compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Sample prepared in a 50:50 mixture of Mobile Phase A and B

Procedure:

-

System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[11]

-

Sample Preparation: Prepare a sample solution of the synthesized product at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

-

Column Temperature: 25 °C

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Linear gradient from 95% to 5% B

-

19-22 min: Hold at 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of the chromatogram. The purity of the compound is calculated as the percentage of the main product peak area relative to the total area of all peaks.

Data Visualization and Workflows

Diagrams created using Graphviz provide clear visual representations of key chemical processes.

Caption: Synthetic workflow for this compound.

Caption: Reversible interaction of a boronic acid with a diol.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the development of novel therapeutics and chemical probes. Its synthesis is straightforward, relying on fundamental and reliable amide coupling chemistry. The true value of this compound lies in the strategic combination of its boronic acid functional group, capable of targeted, reversible covalent interactions, and its lipophilic side chain, which can be tailored for specific molecular recognition. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their drug discovery and development endeavors.

References

-

Powers, S. et al. (2022). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Journal of the American Society for Mass Spectrometry. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChem. (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203. [Link]

-

Utrecht University Thesis Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed. Phenylboronic acids-based diagnostic and therapeutic applications. [Link]

-

PMC. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

Chem-Impex. 3-Methylphenylboronic acid. [Link]

-

ResearchGate. Synthesis of phenylboronic acid glutamine analogues. [Link]

-

PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]

-

PubChem. (3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803. [Link]

-

ResearchGate. Synthesis of the phenylboronic acid 31. [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

-

PubMed. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. [Link]

-

Purdue University. DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF DRUG METABOLITES AND FOR DETERMINATION OF THE CHEMICAL COMP. [Link]

-

PubChem. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122. [Link]

Sources

- 1. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 2246831-80-9 [m.chemicalbook.com]

- 8. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cipac.org [cipac.org]

Technical Guide: Solubility Profile & Handling of 3-(4-Methylpentanamido)phenylboronic Acid

[1]

Part 1: Executive Summary & Physicochemical Framework

Compound Identity:

-

Systematic Name: this compound[1]

-

Synonyms: 3-Isocaproylaminophenylboronic acid;

-(3-Boronophenyl)-4-methylpentanamide.[1] -

CAS Registry Number: 2246831-80-9[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~235.09 g/mol [1]

The Solubility Challenge: This compound is an amphiphilic boronic acid . It features a polar, Lewis-acidic headgroup (phenylboronic acid), a hydrogen-bonding linker (amide), and a lipophilic tail (isocaproyl/isohexyl).[1] Its solubility is not static; it is governed by the dynamic equilibrium between the free boronic acid and its dehydrated trimer (boroxine).

The Boroxine Equilibrium (Critical Mechanism)

Unlike standard organic solids, phenylboronic acids exist in a dehydration equilibrium. In non-polar solvents or upon heating, three molecules dehydrate to form a cyclic boroxine (anhydride). This alters solubility and stoichiometry.

Figure 1: The dynamic equilibrium between boronic acid and boroxine. Solubility measurements must account for this shift.

Part 2: Solubility Profile & Solvent Selection[1]

The following classifications are derived from the structural integration of the lipophilic isocaproyl tail with the polar boronic acid core .

High Solubility (Primary Solvents)

Recommended for: Stock solutions, NMR analysis, Biological assays.[1]

| Solvent | Solubility Potential | Mechanistic Rationale |

| DMSO | Excellent (>50 mg/mL) | Strong H-bond acceptor disrupts intermolecular H-bonding of the amide and boronic acid.[1] Stabilizes the monomeric form. |

| Methanol | Very Good | Forms boronate esters reversibly (solvolysis), enhancing solubility. Good for transferring the compound. |

| DMF | Excellent | Similar to DMSO; effectively solvates the amide backbone and the Lewis-acidic boron center. |

| Ethanol | Good | Slightly less effective than MeOH due to the lipophilic tail, but excellent for biological compatibility. |

Moderate Solubility (Process Solvents)

Recommended for: Synthetic reactions, Liquid-Liquid Extraction.[1]

| Solvent | Solubility Potential | Mechanistic Rationale |

| THF | Good | Solubilizes the lipophilic tail well.[1] The oxygen atom coordinates weakly to Boron. |

| Ethyl Acetate | Moderate | Soluble, especially when warm. Standard solvent for extraction from acidified aqueous layers. |

| Acetone | Moderate to Good | Good solvency but can form cyclic boronate esters with the solvent (ketals) under acidic catalysis. |

| Dichloromethane | Low to Moderate | The amide group reduces solubility in pure DCM compared to simple phenylboronic acid. Often requires 5-10% Methanol as a co-solvent.[1] |

Low Solubility (Anti-Solvents)

Recommended for: Purification (Recrystallization), Precipitation.[1]

| Solvent | Solubility Potential | Mechanistic Rationale |

| Water | Poor (Neutral pH) | The hydrophobic isocaproyl tail dominates.[1] Solubility increases significantly at pH > 9 (formation of boronate anion).[1] |

| Hexanes | Insoluble | Too non-polar to solvate the amide/boronic acid headgroup. Ideal anti-solvent to crash out the product. |

| Diethyl Ether | Variable | Often soluble, but the boroxine form is more soluble than the free acid. Can be used to wash away impurities.[2] |

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this self-validating method to determine exact solubility for your specific batch (as boroxine content varies).[1]

-

Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]

-

Visual Check:

-

Validation (The "Boroxine Check"): If solubility is lower than expected in non-polar solvents (e.g., DCM), add 1 drop of Methanol or 1% water. If it clears instantly, your sample was likely in the free acid form and needed H-bond disruption; if it remains cloudy, it is truly insoluble.

Protocol B: Purification via Recrystallization

Since boronic acids can be difficult to purify by silica chromatography (streaking), recrystallization is preferred.[1]

Figure 2: Standard recrystallization workflow utilizing the polarity difference between the amide-boronic acid and non-polar impurities.[1]

Protocol C: Handling for Biological Assays

Boronic acids can bind to diols (sugars) in culture media, altering effective concentration.[1]

-

Stock Preparation: Dissolve in 100% DMSO to 10-50 mM.

-

Storage: Store at -20°C with desiccant. Moisture promotes hydrolysis but repeated freeze-thaw cycles can induce boroxine formation if not sealed tight.[1]

-

Dilution: When diluting into aqueous media, ensure pH is controlled.

Part 4: References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link

-

Agilent Technologies. (2010).[1] Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technical Notes. Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm. Link

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][8] Wiley-VCH.[1] Link[1]

Sources

- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]

- 2. agilent.com [agilent.com]

- 3. 3-Dansylaminophenylboronic acid (CAS 75806-94-9) | Abcam [abcam.com]

- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 8. sites.pitt.edu [sites.pitt.edu]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-(4-Methylpentanamido)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or pseudohalides, is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures.[2] These motifs are prevalent in a vast array of bioactive molecules, agrochemicals, and advanced materials.[2] The subject of this guide, 3-(4-Methylpentanamido)phenylboronic acid, represents a key building block for introducing a substituted aminophenyl group, a common pharmacophore, into complex molecular architectures. The presence of the amide functionality introduces specific considerations regarding catalyst selection and reaction optimization to ensure high efficiency and prevent undesirable side reactions.

This document serves as an in-depth technical guide, providing not only step-by-step protocols but also the underlying scientific principles that govern the selection of catalysts, reagents, and reaction conditions for the successful cross-coupling of this specific boronic acid.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A fundamental understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3]

The cycle is generally understood to comprise three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][4] Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands are often employed to facilitate this step, particularly with less reactive aryl chlorides.[1][4]

-

Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center.[3] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3][5] The choice of base can significantly influence the reaction rate and outcome.[5]

-

Reductive Elimination: In the final step, the two organic partners couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4] Bulky ligands on the palladium center can promote this step.[1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling this compound

The substrate, this compound, possesses an electron-donating amide group meta to the boronic acid. This electronic feature can influence the nucleophilicity of the boronic acid. More importantly, the amide functionality is generally stable under Suzuki-Miyaura conditions, but its potential to coordinate with the palladium center or undergo hydrolysis under harsh basic conditions must be considered.

Key Experimental Parameters and Their Rationale:

| Parameter | Recommended Options | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active catalyst with a ligand.[1] Buchwald precatalysts are air- and moisture-stable Pd(II) complexes that rapidly generate the active monoligated Pd(0) species, often leading to faster reactions and lower catalyst loadings, which is advantageous for sensitive substrates.[6][7][8][9] |

| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ | Electron-rich and sterically bulky monophosphine ligands are highly effective.[4] They promote both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[1][10] The amide group in the substrate is not expected to interfere with these common ligands. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical for activating the boronic acid without promoting its decomposition (protodeboronation).[5] K₃PO₄ is a moderately strong base often effective in a wide range of solvents.[10] K₂CO₃ is a milder option, while Cs₂CO₃ is more soluble and can be effective in challenging couplings. The amide linkage in the substrate is generally stable to these carbonate and phosphate bases. |

| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are commonly used.[1] A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[11][12] DMF can be a good choice for substrates with poor solubility.[13] Thorough degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[14] |

| Temperature | 80-110 °C | Most Suzuki-Miyaura reactions require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the aryl halide and the chosen solvent. |

Experimental Protocols

General Protocol for a Representative Cross-Coupling Reaction

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents and Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The solvents should be previously degassed by sparging with an inert gas for 15-30 minutes.[12]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Troubleshooting and Scientific Insights

| Issue | Potential Cause | Suggested Solution & Rationale |

| Low or No Conversion | Inactive Catalyst | Ensure proper degassing to prevent catalyst oxidation. Consider using a more robust precatalyst like a Buchwald G3 or G4 type, which are designed for rapid generation of the active Pd(0) species.[6][7][8] |

| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system, such as DMF or toluene, which may offer better solubility for your specific substrates.[13] | |

| Protodeboronation | Boronic acid instability | This side reaction, where the C-B bond is cleaved by a proton source, can be problematic.[1] Using a boronic ester (e.g., a pinacol ester) can increase stability.[1] Alternatively, using a milder base like KF or running the reaction at a lower temperature might mitigate this issue.[13][15] |

| Homocoupling | Oxidative conditions or Pd(II) reduction pathway | The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing is the primary solution. The use of well-defined Pd(0) sources or efficient precatalysts can also minimize side reactions that lead to homocoupling. |

| Amide Cleavage | Harsh basic conditions | While unlikely with standard bases like K₃PO₄ or K₂CO₃, very strong bases (e.g., hydroxides) at high temperatures could potentially hydrolyze the amide. If this is suspected, switch to a milder base and ensure the reaction is not heated for an unnecessarily long time. |

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of complex biaryl compounds. Success hinges on the careful selection of the catalyst system, base, and solvent, all guided by a solid understanding of the reaction mechanism. By employing modern, highly active palladium precatalysts and ligands, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently incorporate this valuable building block into their synthetic targets. The protocols and insights provided herein offer a robust starting point for optimization and successful application in research and development.

References

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).

- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC.

- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.

- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.

- Palladium precatalysts for efficient reactions. (2024). SINOCOMPOUND.

- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen.

- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry.

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

- How can I solve my problem with Suzuki coupling? (2014).

- Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (2016). Organic & Biomolecular Chemistry (RSC Publishing).

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 9. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

use of boronic acids for gene and drug delivery

Application Note: Boronic Acid Moieties in Smart Drug Delivery Subtitle: Mechanisms, Synthesis, and Protocols for Glucose-Responsive and Tumor-Targeted Systems

Abstract

This guide details the engineering of phenylboronic acid (PBA) derivatives for stimuli-responsive drug and gene delivery. It moves beyond basic literature reviews to provide actionable protocols for synthesizing PBA-functionalized polymers, formulating glucose-responsive nanoparticles, and validating diol-binding efficacy via the Alizarin Red S (ARS) assay. The content focuses on two primary mechanisms: competitive displacement for insulin delivery and pH-dependent sialic acid targeting for cancer therapeutics.

Part 1: The Boronic Acid "Switch" – Mechanistic Foundation

The utility of boronic acids in drug delivery hinges on their ability to form reversible covalent bonds with 1,2- or 1,3-diols (cis-diols) found in sugars (glucose, ribose) and glycoproteins (sialic acid). This interaction is governed by a pH-dependent equilibrium between the uncharged, trigonal planar boronic acid and the anionic, tetrahedral boronate ester .

The Critical Equilibrium

-

Acidic/Neutral pH (< pKa): The boronic acid exists primarily in a hydrophobic, trigonal planar form. It has low affinity for diols.

-

Basic pH (> pKa): The molecule becomes an anionic, tetrahedral boronate. This form binds diols with high affinity to form cyclic esters.

Expert Insight: The native pKa of phenylboronic acid is ~8.8, which is too high for physiological responsiveness (pH 7.4). To make these systems functional in vivo, electron-withdrawing groups (e.g., fluorine, nitro) or coordinate bonds (e.g., Wulff-type intramolecular coordination) must be introduced to lower the pKa to ~6.5–7.5. This ensures the "switch" operates within the physiological window (pH 7.4) and the tumor microenvironment (pH 6.5).[1]

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-responsiveness of PBA systems: pH-driven ionization and glucose-driven competitive displacement.

Caption: Figure 1: The pH-dependent equilibrium of boronic acids and the glucose-triggered competitive displacement mechanism used in insulin delivery.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive P(NIPAM-co-APBA) Nanogels

Application: Self-regulated insulin delivery.

Rationale: This protocol uses precipitation polymerization to create nanogels. N-isopropylacrylamide (NIPAM) provides thermosensitivity, while 3-acrylamidophenylboronic acid (APBA) provides glucose sensitivity.

Reagents:

-

NIPAM (Recrystallized from hexane)

-

APBA (3-Acrylamidophenylboronic acid)[2]

-

MBA (N,N'-Methylenebisacrylamide) - Crosslinker

-

KPS (Potassium persulfate) - Initiator

-

SDS (Sodium dodecyl sulfate) - Surfactant

Step-by-Step Methodology:

-

Pre-reaction Preparation:

-

Dissolve NIPAM (1.0 g), APBA (0.15 g), and MBA (0.05 g) in 95 mL of deionized water in a three-neck round-bottom flask.

-

Add SDS (0.05 g) to stabilize the particles.

-

Critical Step: Purge the solution with nitrogen for 30 minutes. Oxygen inhibits radical polymerization; failure to purge will result in low yield or oligomers instead of polymers.

-

-

Initiation:

-

Heat the mixture to 70°C under continuous stirring (400 rpm) and nitrogen flow.

-

Dissolve KPS (0.03 g) in 5 mL of degassed water and inject it into the heated flask.

-

-

Polymerization:

-

Maintain the reaction at 70°C for 6 hours. The solution should turn turbid (milky white), indicating the formation of nanoparticles.

-

-

Purification:

-

Dialyze the product against distilled water for 3 days using a membrane with a molecular weight cut-off (MWCO) of 12-14 kDa. Change water daily to remove unreacted monomers and SDS.

-

Lyophilize (freeze-dry) the dialyzed solution to obtain a white powder.

-

Validation:

-

DLS (Dynamic Light Scattering): Measure hydrodynamic diameter at pH 7.4. Expect ~100-200 nm.

-

Glucose Response Test: Measure diameter again after adding 20 mM glucose. A size increase (swelling) confirms glucose responsiveness.

Protocol B: The Alizarin Red S (ARS) Binding Assay

Application: Quantifying the binding affinity of your synthesized polymer to diols.

Rationale: ARS is a diol-containing dye that fluoresces/changes color when bound to boronic acid. When a competing diol (like glucose or sialic acid) is added, it displaces ARS, causing a measurable spectral shift. This is the gold standard for validating "smart" behavior.

Reagents:

-

ARS (Alizarin Red S)

-

PBA-functionalized polymer (from Protocol A)

-

Phosphate Buffer (PBS, pH 7.4)

-

Target Diol (Glucose or Sialic Acid)

Methodology:

-

Baseline Complex Formation:

-

Prepare a solution of ARS (10⁻⁴ M) in PBS.

-

Titrate with the PBA-polymer until fluorescence intensity (Excitation: 468 nm, Emission: 572 nm) plateaus. This indicates saturation of ARS-PBA binding.

-

-

Competitive Displacement:

-

To the ARS-PBA complex solution, add increasing concentrations of the target diol (e.g., 0 to 50 mM Glucose).

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure fluorescence decrease.

-

Plot Relative Fluorescence Intensity (

) vs. Diol Concentration. -

Expert Note: A steeper slope indicates higher sensitivity. If the curve is flat, your PBA pKa may be too high for the chosen pH.

-

Part 4: Tumor Targeting and Intracellular Trafficking

For gene delivery (siRNA/DNA), PBA serves a dual role:

-

Targeting: Binds sialic acid (overexpressed on cancer cells) to facilitate endocytosis.

-

Endosomal Escape: The acidic environment of the endosome (pH 5.0-6.0) triggers the protonation of the boronate anion back to the uncharged boronic acid. This shift increases the hydrophobicity of the nanoparticle, destabilizing the endosomal membrane and releasing the cargo.

Visualizing the Gene Delivery Pathway

Caption: Figure 2: The intracellular trafficking pathway of PBA-modified nanoparticles, highlighting the critical endosomal escape mechanism triggered by pH acidification.

Part 5: Data Summary & Troubleshooting

Table 1: Key Parameters for PBA-Based Delivery Systems

| Parameter | Optimal Range | Why it Matters |

| PBA pKa | 6.5 – 7.5 | Ensures responsiveness at physiological pH (7.4) and tumor pH (6.5).[3] Unmodified PBA (pKa ~8.8) is often ineffective. |

| Ligand Density | 5% – 20% (molar) | Too low: weak targeting/response. Too high: aggregation or toxicity. |

| Particle Size | 50 – 200 nm | <50 nm: Rapid renal clearance. >200 nm: Reticuloendothelial system (RES) clearance. |

| Binding Constant (Ka) | High enough for targeting, but low enough to allow competitive displacement by ATP/Glucose inside the cell. |

Troubleshooting Guide:

-

Issue: Nanoparticles aggregate immediately upon synthesis.

-

Cause: Hydrophobicity of PBA is too high.

-

Fix: Increase the ratio of hydrophilic blocks (e.g., PEG) or copolymerize with a charged monomer (e.g., acrylic acid) to provide electrostatic repulsion.

-

-

Issue: No insulin release observed despite high glucose.

-

Cause: The hydrogel crosslinking density is too high.

-

Fix: Reduce the concentration of MBA (crosslinker) or increase the ratio of PBA groups to allow for more competitive binding sites.

-

References

-

Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link][1][4][5]

-

Phenylboronic Acid-Functionalized Copolypeptides: Facile Synthesis and Responsive Dual Anticancer Drug Release. Biomacromolecules. [Link][6]

-

Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry. [Link]

-

Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Applied Polymers. [Link]

-

Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? RNA. [Link]

Sources

- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic Acid-Functionalized Copolypeptides: Facile Synthesis and Responsive Dual Anticancer Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Guide: Purification of 3-(4-Methylpentanamido)phenylboronic acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Methylpentanamido)phenylboronic acid. We address common challenges and provide validated protocols to ensure the highest purity for your downstream applications, such as Suzuki-Miyaura coupling reactions.

Introduction: The Challenges of Purifying Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis.[1] However, their purification is often non-trivial. The boronic acid moiety, -B(OH)₂, is prone to dehydration, leading to the formation of a cyclic trimer anhydride known as a boroxine.[2] This reversible process can complicate characterization and purification, often resulting in broad signals in NMR spectra and inconsistent analytical results.[2] Furthermore, the Lewis acidic nature of the boron atom and the presence of polar hydroxyl groups can cause strong interactions with standard silica gel, leading to streaking, low recovery, and even decomposition during column chromatography.[3][4]

This guide provides a systematic approach to overcoming these challenges, focusing on robust methods from recrystallization and extractive workups to advanced derivatization techniques.

Section 1: Initial Assessment: Purity and Common Impurities

Before attempting any purification, it is critical to assess the purity of your crude material and identify the nature of the impurities. This knowledge will guide your choice of the most effective purification strategy.

Q: How can I accurately assess the purity of my crude this compound?

A: A combination of analytical techniques is recommended for a comprehensive assessment:

-

¹H NMR Spectroscopy: This is the most powerful tool for initial assessment. Dissolving a small sample in a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ can help break up boroxine anhydrides, resulting in sharper signals corresponding to the desired monomeric boronic acid.[2] Pay close attention to the integration of aromatic protons versus the aliphatic protons of the 4-methylpentanamido side chain.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a reliable method for quantifying purity.[5] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) can provide excellent separation of the target compound from non-polar and polar impurities.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities.[7]

Q: What are the most common impurities I should expect?

A: The impurity profile depends heavily on the synthetic route, but several common byproducts are frequently observed with arylboronic acids:

-

Boroxine Anhydride: As mentioned, this is the cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. In mass spectrometry, it appears as a higher molecular weight species.[2] In NMR, its presence often leads to broadened or complex signals.[2]

-

Protodeboronation Product (4-Methylpentananilide): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common side product in Suzuki-Miyaura reactions and during synthesis or purification if harsh acidic or basic conditions are used.[3]

-

Unreacted Starting Materials: Depending on the synthesis, residual starting materials may persist.

-

Homocoupling Products: Dimerization of the boronic acid can sometimes occur, leading to biphenyl-type impurities.

Section 2: Primary Purification Strategies

For crude material that is >80% pure, one of the following methods is often sufficient to achieve high purity.

Q: Is standard recrystallization an effective method?

A: Yes, recrystallization is often the simplest and most efficient first-line approach for purifying solid arylboronic acids. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution.

-

Solvent Selection: Identify a "soluble" solvent in which your compound dissolves readily (e.g., ethyl acetate, acetone, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, water).[8] A common and effective system for compounds of this type is Ethyl Acetate/Hexanes.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "soluble" solvent (ethyl acetate).

-

Induce Precipitation: While the solution is still hot, slowly add the "anti-solvent" (hexanes) dropwise until you observe persistent cloudiness (turbidity).

-

Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum.

| Suggested Solvent Systems for Recrystallization | Comments |

| Ethyl Acetate / Hexanes | A versatile system for moderately polar compounds. |

| Ethanol / Water | Good for polar compounds; the amide group increases polarity.[9] |

| Acetone / Hexanes | Another effective general-purpose system.[8] |

| Hot Water | Can be effective if the compound has sufficient polarity and impurities are organic-soluble.[9] |

Q: Can I use an acid-base extraction to purify my compound?

A: Absolutely. An acid-base extraction is a highly effective chemical method that leverages the acidic nature of the boronic acid moiety to separate it from neutral or basic impurities. This technique is particularly useful for cleaning up very crude reaction mixtures.[10][11][12]

The boronic acid group is weakly acidic (pKa ~8-10). By treating the crude mixture with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble boronate salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer reprotonates the boronate salt, causing the purified boronic acid to precipitate out of the aqueous solution.

Caption: Workflow for purification via acid-base extraction.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

-

Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

-

Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any remaining neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1-2 M hydrochloric acid (HCl) dropwise with stirring until the pH is between 2 and 3. The pure boronic acid should precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like hexanes to aid drying.

-

Drying: Dry the product thoroughly under high vacuum.

Section 3: Advanced & Alternative Purification Methods

When primary methods are insufficient, or if impurities are particularly challenging to remove, more advanced techniques are required.

Q: What should I do if my compound streaks badly on a silica gel column?

A: Streaking (or tailing) on silica gel is a classic problem with boronic acids.[3][13] This is due to the interaction between the Lewis acidic boron center and the acidic silanol (Si-OH) groups on the silica surface.

Solutions:

-

Switch to Reversed-Phase Chromatography: This is often the best solution. Using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase avoids the issues with silica.[3] Purity can be monitored by UV detection.

-

Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters and some boronic acids.[13]

-

Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid) can sometimes improve chromatography on silica by competing for the active sites.[13] However, this can also promote protodeboronation in sensitive substrates.

Q: I've heard about using derivatization. How does that work?

A: Derivatization is a powerful strategy where the problematic boronic acid is temporarily converted into a more stable and easily crystallizable derivative. After purification, the derivative is converted back to the free boronic acid.

This is a highly reliable method where the boronic acid reacts with diethanolamine to form a stable, crystalline bicyclic adduct.[3][9] This adduct often has excellent crystallization properties, allowing for efficient removal of impurities.

Caption: Purification via reversible diethanolamine adduct formation.

-

Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of ether and hexanes). Add one equivalent of diethanolamine. The DEA adduct should precipitate from the solution.

-

Purification: The crystalline adduct can be collected by filtration and, if necessary, recrystallized from a suitable solvent like hot ethanol.

-

Recovery of Boronic Acid: To recover the free boronic acid, suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl). The acid will protonate the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound.

Section 4: Comprehensive Troubleshooting Guide

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Broad, complex signals in ¹H NMR spectrum. | Presence of boroxine anhydride. | Re-dissolve the sample in a coordinating solvent like methanol-d₄ or DMSO-d₆ and re-acquire the spectrum. This usually breaks the trimer back to the monomer.[2] |

| Compound "oils out" during recrystallization. | The cooling process is too rapid, or the solvent system is not ideal. The melting point of the compound may be lower than the boiling point of the solvent. | Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Re-evaluate the solvent system.[13] |

| Low or no recovery after acid-base extraction. | The product may be partially soluble in the acidic aqueous phase. The pH during precipitation was not optimal. | After acidification and filtration, extract the aqueous filtrate with ethyl acetate to recover any dissolved product. Ensure the final pH is acidic enough (~2-3) for complete precipitation. |

| A new peak appears in the aromatic region after purification, corresponding to a loss of the B(OH)₂ group. | Protodeboronation has occurred. | This is caused by exposure to overly harsh acidic or basic conditions, or prolonged heating. Use milder conditions (e.g., shorter reaction times, lower temperatures, less concentrated acid/base). |

| My compound seems to decompose on a silica gel column. | The acidic nature of silica gel is degrading the boronic acid. | Avoid silica gel chromatography. Use reversed-phase (C18) HPLC or chromatography on neutral alumina.[3][13] |

References

-

How to purify boronic acids/boronate esters? - ResearchGate. [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. [Link]

-

Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. [Link]

-

Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

HELP: Purifying boronic acids sucks : r/chemistry - Reddit. [Link]

-

How to separate Phenylboronic Acid from reaction mixtures? - Blog - Sparrow Chemical. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

-

Challenging purification of organoboronic acids - Chemistry Stack Exchange. [Link]

-

HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [Link]

- Process for purification of boronic acid and its derivatives - Google P

-

Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. [Link]

-

process for purification of boronic acid and its derivatives - WIPO Patentscope. [Link]

-

Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. [Link]

-

Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

Can I remove boronic acid using Work up process? - ResearchGate. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. [Link]

-

Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

-

Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

-

Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration | Journal of the American Chemical Society. [Link]

-

Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization John J. Sali. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

-

The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. [Link]

-

Crystallization-induced amide bond formation creates a boron - Griffith Research Online. [Link]

-

Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

-

4 - Organic Syntheses Procedure. [Link]

-